2-Chloro-4-fluoro-5-nitrophenol CAS number
2-Chloro-4-fluoro-5-nitrophenol CAS number
An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-nitrophenol (CAS: 84478-75-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-nitrophenol is a halogenated nitroaromatic compound that serves as a highly versatile and reactive intermediate in organic synthesis. Its unique molecular architecture, featuring chloro, fluoro, and nitro functional groups on a phenolic ring, makes it a valuable building block for creating more complex molecules.[1] This guide provides a comprehensive technical overview of 2-Chloro-4-fluoro-5-nitrophenol, covering its physicochemical properties, synthesis protocols, analytical characterization, key applications in pharmaceutical and agrochemical development, and essential safety protocols. The insights provided are curated for professionals in research and drug development who require a reliable and in-depth understanding of this important chemical entity.
Physicochemical and Structural Properties
The specific arrangement of electron-withdrawing groups (nitro and halogens) on the phenol ring dictates the reactivity and physical characteristics of 2-Chloro-4-fluoro-5-nitrophenol. These properties are fundamental for its application in further synthetic transformations and for establishing appropriate handling and storage conditions.
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 84478-75-1 | [1][2][3] |
| Molecular Formula | C₆H₃ClFNO₃ | [1][2] |
| Molecular Weight | 191.54 g/mol | [1] |
| Appearance | Light orange to yellow or green powder/crystal | [1] |
| Melting Point | 108 - 112 °C | [1] |
| Purity | Typically ≥95-98% (by GC) | [1][2] |
| Solubility | Soluble in methanol | [4] |
| Storage | Store at 2-8°C in a dry, cool, well-ventilated place | [1][5] |
Below is a diagram representing the chemical structure of 2-Chloro-4-fluoro-5-nitrophenol.
Caption: Chemical structure of 2-Chloro-4-fluoro-5-nitrophenol.
Synthesis Methodology
The synthesis of 2-Chloro-4-fluoro-5-nitrophenol is most commonly achieved through the hydrolysis of its carbonate precursor, 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate. This method is efficient, demonstrating high yields.[3][6]
Workflow for Synthesis via Hydrolysis
The following diagram illustrates the key steps in the synthesis process, from the precursor to the final purified product.
Caption: General workflow for the synthesis of 2-Chloro-4-fluoro-5-nitrophenol.
Detailed Experimental Protocol
This protocol is based on a documented, high-yield (98%) synthesis.[3][6]
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Reaction Setup : In a suitable reaction vessel, mix 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g, 0.48 mol) with a solution of sodium hydroxide (22.7 g, 0.57 mol) in water (300 mL).[3][6] The use of a slight excess of sodium hydroxide ensures the complete hydrolysis of the carbonate ester.
-
Hydrolysis : Heat the mixture to reflux and maintain this temperature for 4 hours with continuous stirring.[3][6] Refluxing provides the necessary thermal energy to drive the saponification reaction to completion.
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Work-up (Part 1 - Filtration) : After the reaction is complete, cool the mixture and filter it to remove any insoluble solids that may be present.[3][6]
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Work-up (Part 2 - Acidification) : Transfer the filtrate to a new vessel and carefully acidify it by adding dilute hydrochloric acid until the pH is less than 7.[3][6] The phenolic product is deprotonated and soluble under basic conditions (as the sodium phenoxide salt); acidification reprotonates the phenoxide, causing the neutral, less soluble phenol to precipitate.
-
Product Isolation : Collect the precipitated solid product via filtration.[3][6]
-
Purification : Wash the collected solid with water to remove any remaining salts and acid.[3][6]
-
Drying : Dry the purified solid to obtain the final product, 2-Chloro-4-fluoro-5-nitrophenol. The reported yield for this procedure is approximately 90 g (98%).[3][6]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.
| Technique | Observed Data | Interpretation | Source(s) |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 11.18 (s, 1H), 8.10 (d, J=10.4 Hz, 1H), 7.62 (d, J=7.2 Hz, 1H) | The singlet at 11.18 ppm corresponds to the acidic phenolic proton. The two doublets at 8.10 and 7.62 ppm are characteristic of the two aromatic protons on the substituted ring. | [3][4] |
| Mass Spec. | (ESI) m/z: 192.1 ([M+H]⁺) | This peak represents the molecular ion with an additional proton, confirming the molecular weight of the compound (191.54 g/mol ). | [3][4] |
Applications in Research and Drug Development
The strategic placement of reactive functional groups makes 2-Chloro-4-fluoro-5-nitrophenol a valuable starting material or intermediate for synthesizing a range of target molecules, particularly in the pharmaceutical and agrochemical sectors.[1]
-
Pharmaceutical Development : It serves as an intermediate in the synthesis of various pharmaceuticals, with potential applications in producing anti-inflammatory and analgesic agents.[1] The presence of nitro groups is a feature in several approved drugs, such as pretomanid, an antibiotic for tuberculosis.[7] The related compound, 2-Chloro-4-fluoro-5-nitrobenzoic acid, is a known intermediate for the antifungal agent Albaconazole.[8]
-
Agrochemical Synthesis : The compound is utilized in the formulation of herbicides and pesticides.[1] Its structure can be modified to create active ingredients that offer effective crop protection solutions.
-
Analytical and Environmental Chemistry : It can be employed as a reagent in analytical methods for detecting other substances and in environmental studies to monitor pollutants.[1]
The diagram below conceptualizes its role as a foundational block in synthetic chemistry.
Caption: Role as a versatile intermediate in chemical synthesis.
Safety, Handling, and Storage
2-Chloro-4-fluoro-5-nitrophenol is classified as a hazardous chemical and requires careful handling to minimize exposure risk.[5]
| Hazard Class | Statement |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[5] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled.[5] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[5] |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation.[5] |
Protocol for Safe Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]
-
Handling Procedures : Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[5]
-
Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] Recommended storage temperature is between 2-8°C.[1]
-
Spill Response : In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal.
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation occurs.[5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[5]
-
Ingestion : Rinse mouth and then drink plenty of water. Call a poison center or doctor if you feel unwell.[5]
-
-
Disposal : Dispose of the compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Conclusion
2-Chloro-4-fluoro-5-nitrophenol is a chemical intermediate of significant value, underscored by its utility in the synthesis of a wide range of products in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and established synthesis routes make it a reliable component in complex multi-step syntheses. However, its hazardous nature necessitates strict adherence to safety and handling protocols. This guide provides the foundational knowledge required for researchers and developers to effectively and safely utilize this versatile compound in their work.
References
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Amerigo Scientific. 2-Chloro-4-fluoro-5-nitrophenol. [Link]
-
Chemsrc. 2-Chloro-4-fluoro-5-nitrophenol | CAS#:84478-75-1. [Link]
-
Autechaux. Exploring 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid: Properties and Applications. [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
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